molecular formula C15H10F4N2 B11835832 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole

Cat. No.: B11835832
M. Wt: 294.25 g/mol
InChI Key: YDVLSHKXYPWIAW-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole is a synthetic organic compound characterized by the presence of a tetrafluorinated indazole core and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Halogen atoms in the tetrafluorinated indazole core can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole core.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies, including molecular modeling and biochemical assays, are required to elucidate the exact mechanism and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl derivatives: These compounds share the dimethylphenyl group but may differ in other substituents.

    Tetrafluoroindazole derivatives: Compounds with a similar indazole core but different substituents on the phenyl ring.

Uniqueness

3-(3,5-Dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole is unique due to the combination of its tetrafluorinated indazole core and the dimethylphenyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H10F4N2

Molecular Weight

294.25 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-4,5,6,7-tetrafluoro-1H-indazole

InChI

InChI=1S/C15H10F4N2/c1-6-3-7(2)5-8(4-6)14-9-10(16)11(17)12(18)13(19)15(9)21-20-14/h3-5H,1-2H3,(H,20,21)

InChI Key

YDVLSHKXYPWIAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NNC3=C2C(=C(C(=C3F)F)F)F)C

Origin of Product

United States

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